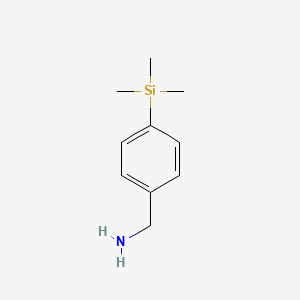

4-Trimethylsilanylbenzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Trimethylsilanylbenzylamine (TMSB) is a synthetic organic compound that is widely used in the field of organic chemistry, particularly in the synthesis of new compounds. It is a versatile compound that can be used as a reagent, a catalyst, a ligand, and a protecting group. TMSB is also used in many other applications, such as in the synthesis of pharmaceuticals, in the development of new materials, and in the study of enzyme-catalyzed reactions.

Applications De Recherche Scientifique

Chromatin State Mapping in Mammalian Cells

4-Trimethylsilanylbenzylamine plays a role in the study of chromatin states in various mammalian cells. This application is essential in understanding gene expression and repression mechanisms, reflecting cell states and lineage potential (Mikkelsen et al., 2007).

Development of Unsaturated Nitrogen-Containing Ligands

In organometallic chemistry, derivatives of 4-Trimethylsilanylbenzylamine are used for the development of unsaturated nitrogen-containing ligands. This contributes significantly to the understanding of the chemistry of triosmium clusters (Yin & Deeming, 1977).

Fabrication of Low-k Dielectrics in Electronics

The material is used in the deposition of dielectric thin films in standard PECVD systems, crucial for the fabrication of low-k dielectrics in electronics (Loboda, 1999).

Silica-Precipitating Peptides in Diatoms

Research has shown the role of 4-Trimethylsilanylbenzylamine in the study of silica-precipitating peptides in diatoms, which is vital in understanding the biomineralization processes (Kröger, Deutzmann & Sumper, 2001).

Activation of Hydrogen Peroxide in Bromination Processes

This compound is instrumental in catalyzing the bromination of organic substrates, facilitating the activation of hydrogen peroxide (Goodman & Detty, 2004).

Aminomethylation Reactions in Organic Synthesis

It serves as a catalyst in aminomethylation reactions, particularly in the ortho-C-H bond addition of pyridine derivatives (Nagae et al., 2015).

Gas Chromatography-Mass Spectrometry in Biological Systems

The compound is used in gas chromatography-mass spectrometry for analyzing secondary lipid peroxidation products in biological systems (van Kuijk et al., 1990).

Development of Latent Fluorophores in Biochemical Research

It plays a crucial role in the development of latent fluorophores for various applications in biochemical and biological research (Lavis, Chao & Raines, 2006).

Propriétés

IUPAC Name |

(4-trimethylsilylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYXDIFUYBPESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Trimethylsilanylbenzylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475336.png)

![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)

![2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2475343.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2475344.png)

![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B2475346.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide](/img/structure/B2475349.png)